6-(3-Methoxypyrrolidin-1-yl)pyridine-3-carbaldehyde
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Overview
Description
6-(3-Methoxypyrrolidin-1-yl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C11H14N2O2 It is a derivative of pyridine and features a pyrrolidine ring substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxypyrrolidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with 3-methoxypyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities to meet demand. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxypyrrolidin-1-yl)pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group on the pyrrolidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: Pyridine-3-methanol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
6-(3-Methoxypyrrolidin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(3-Methoxypyrrolidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The methoxy group and the pyrrolidine ring play crucial roles in its binding affinity and specificity, influencing the overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carbaldehyde: A simpler analog without the pyrrolidine ring.
6-(Pyrrolidin-1-yl)pyridine-3-carbaldehyde: Similar structure but without the methoxy group.
Uniqueness
6-(3-Methoxypyrrolidin-1-yl)pyridine-3-carbaldehyde is unique due to the presence of both the methoxy group and the pyrrolidine ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
6-(3-methoxypyrrolidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-4-5-13(7-10)11-3-2-9(8-14)6-12-11/h2-3,6,8,10H,4-5,7H2,1H3 |
InChI Key |
ALIJWFMAJZBKQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(C1)C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
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